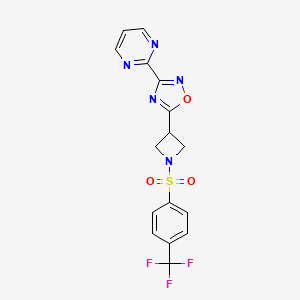![molecular formula C21H26N10O2S B2751227 8-(4-Ethylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione CAS No. 850914-33-9](/img/structure/B2751227.png)
8-(4-Ethylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a purine derivative, which is a type of heterocyclic aromatic organic compound. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The purine ring system is planar, and the various substituents would add steric bulk and potentially influence the compound’s overall conformation .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the ethylpiperazinyl group might be involved in reactions with acids or bases, and the sulfanylethyl group might participate in redox reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfanylethyl group and the basic piperazine ring might make the compound soluble in polar solvents .Scientific Research Applications
Analgesic and Anti-inflammatory Properties
New derivatives of purine-2,6-dione have shown significant analgesic and anti-inflammatory activities in pharmacological evaluations. For example, benzylamide and phenylpiperazinamide derivatives displayed stronger analgesic effects than acetylic acid, a reference drug, in both writhing and formalin tests. These compounds also exhibited phosphodiesterase (PDE) inhibitory activity, suggesting a new class of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Psychotropic Activity
Another area of research has focused on the psychotropic potential of 8-aminoalkyl and 8-arylpiperazinylpropoxy derivatives of purine-2,6-dione. These compounds have been evaluated for their affinity towards serotonin (5-HT) receptors and demonstrated anxiolytic and antidepressant properties in animal models. Notably, certain derivatives acted as mixed ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, displaying antidepressant-like effects and anxiolytic-like activity in behavioral assays (Chłoń-Rzepa et al., 2013).
Antidepressant and Anxiolytic-like Activity
Further studies on 7-phenylpiperazinylalkyl-1,3-dimethyl-purine-2,6-dione derivatives with diversified 5-HT1A receptor functional profiles have highlighted their antidepressant and anxiolytic-like activities. These compounds showed promising results in mouse forced swim tests and four-plate tests, comparable or even superior to reference drugs like imipramine and diazepam (Partyka et al., 2015).
Structure-Activity Relationships and Molecular Studies
Structural optimization and molecular studies of N2-(4-(4-Methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine derivatives have been conducted to develop reversible kinase inhibitors targeting EGFR mutations. These studies have led to the identification of compounds with significant in vitro antitumor potency against non-small-cell lung cancer (NSCLC) cell lines, highlighting the therapeutic potential of these derivatives in targeting both EGFR-activating and resistance mutations (Yang et al., 2012).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to interact withCasein kinase II subunit alpha , a protein kinase involved in various cellular processes such as DNA repair, cell cycle control, and circadian rhythms.
Biochemical Pathways
Given its potential interaction with casein kinase ii, it may influence pathways regulated by this kinase, including cell cycle control and dna repair .
Result of Action
Modulation of casein kinase ii activity could potentially influence cell cycle progression, dna repair mechanisms, and other cellular processes .
Properties
IUPAC Name |
8-(4-ethylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N10O2S/c1-3-28-9-11-29(12-10-28)19-22-17-16(18(32)23-20(33)27(17)2)30(19)13-14-34-21-24-25-26-31(21)15-7-5-4-6-8-15/h4-8H,3,9-14H2,1-2H3,(H,23,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHKBWHKUTTZSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(N2CCSC4=NN=NN4C5=CC=CC=C5)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2751148.png)
![2-[[3-(4-ethylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2751149.png)
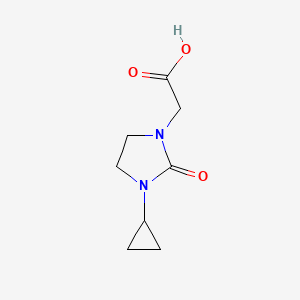
![2-(3-Cyclopropyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)ethanesulfonyl fluoride](/img/structure/B2751152.png)
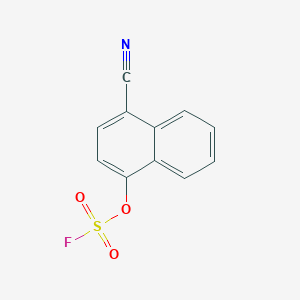
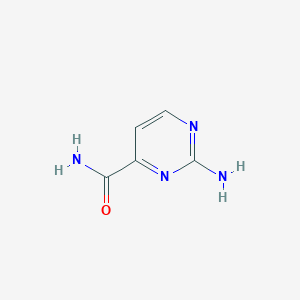
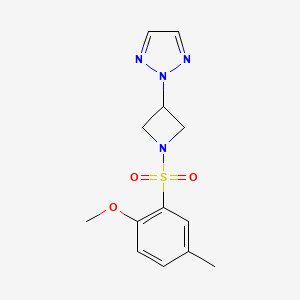
![1-methyl-1H-benzo[d]imidazol-5-yl cinnamate](/img/structure/B2751157.png)

![N-allyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2751160.png)
![7-Chloro-2-[[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2751164.png)
